N-(4-ethoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide
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Description
N-(4-ethoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C19H24N4O4 and its molecular weight is 372.425. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Novel Heterocyclic Compounds
Research has shown the development of new heterocyclic compounds derived from similar structural frameworks, showcasing potential anti-inflammatory and analgesic properties. These compounds have been synthesized using complex reactions involving different heterocyclic moieties, indicating a versatile approach to drug design and discovery (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antifungal Agents
Derivatives similar in structure, particularly those containing morpholin-3-yl-acetamide groups, have demonstrated broad-spectrum antifungal activities. This highlights the potential of such compounds in developing new treatments against fungal infections (D. Bardiot et al., 2015).
Antimicrobial Activity
The synthesis of pyrimidine-triazole derivatives incorporating morpholino groups has been associated with antimicrobial activity against selected bacterial and fungal strains. This suggests the utility of such compounds in addressing microbial resistance (J.J. Majithiya, B. Bheshdadia, 2022).
Chemical Interaction and Molecular Binding
DNA and Protein Binding Studies
Studies on paracetamol derivatives, including morpholino groups, have explored their interactions with DNA and proteins. Such interactions are crucial for understanding the biological effects of new compounds and their potential therapeutic applications (N. Raj, 2020).
Oxazolidinone Antibacterial Agents
Oxazolidinone derivatives, with structural similarities, have shown potent in vitro antibacterial activities against a variety of pathogens. This underscores the role of such compounds in developing novel antibiotics (G. Zurenko et al., 1996).
Potential for Radioligand Development
- Radioligand for Vasopressin V1B Receptor: A pyridopyrimidin-4-one derivative has been characterized as a radioligand candidate, indicating the potential of such structural frameworks in the development of diagnostic tools for neurological conditions (Kazumi Koga et al., 2016).
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-3-27-16-6-4-15(5-7-16)21-17(24)13-23-18(25)12-14(2)20-19(23)22-8-10-26-11-9-22/h4-7,12H,3,8-11,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKGYIRKFJAHAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.